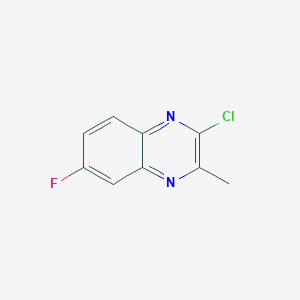

2-Chloro-6-fluoro-3-methylquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFN2 |

|---|---|

Molecular Weight |

196.61 g/mol |

IUPAC Name |

2-chloro-6-fluoro-3-methylquinoxaline |

InChI |

InChI=1S/C9H6ClFN2/c1-5-9(10)13-7-3-2-6(11)4-8(7)12-5/h2-4H,1H3 |

InChI Key |

BSWRNHUEKAOGIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=CC(=CC2=N1)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 6 Fluoro 3 Methylquinoxaline and Its Functionalized Analogs

Foundational Synthetic Routes to the Quinoxaline (B1680401) Nucleus

The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a significant heterocyclic motif. Its synthesis has been approached through various foundational routes, primarily involving condensation reactions and oxidative cyclizations.

Condensation Reactions of 1,2-Diamines with α-Dicarbonyl Compounds

The most traditional and widely employed method for constructing the quinoxaline nucleus is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound. sid.irresearchgate.net This reaction is known for its efficiency and is often catalyzed by acids. researchgate.net The general mechanism involves the initial formation of a Schiff base by the reaction of one amino group with a carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring.

Various catalysts have been developed to enhance the efficiency and mildness of this reaction. For instance, ammonium (B1175870) heptamolybdate tetrahydrate has been shown to be an effective catalyst for the condensation of aryl-1,2-diamines with 1,2-diketones in an environmentally friendly EtOH/H2O solvent system at room temperature, producing excellent yields in short reaction times. sid.ir Other catalysts, such as alumina-supported molybdophosphovanadates, have also been utilized to facilitate this reaction under mild conditions. researchgate.net The choice of catalyst can significantly impact the reaction's yield and duration, with some studies showing superior results compared to uncatalyzed reactions or those using other metal acetates or chlorides. sid.ir

A one-pot cascade process has also been developed, which involves the acidic elimination of α-aminoxylated dicarbonyl compounds to generate 1,2,3-tricarbonyl compounds in situ. These then react with 1,2-diamines to form quinoxaline derivatives without the need for additional catalysts or harsh conditions. nih.gov

Catalyst Performance in the Condensation of Benzene-1,2-diamine with Benzil sid.ir

| Catalyst | Time (min) | Yield (%) |

|---|---|---|

| None | 180 | Trace |

| ZnCl₂ | 120 | 80 |

| Zn(OAc)₂ | 120 | 85 |

| Mn(OAc)₂ | 150 | 80 |

| Cu(OAc)₂ | 120 | 85 |

| Co(OAc)₂ | 150 | 80 |

| Ni(OAc)₂ | 150 | 80 |

| CoCl₂ | 120 | 85 |

| (NH₄)₆Mo₇O₂₄·4H₂O | 10 | 98 |

Oxidative Coupling and Cyclization Strategies

Alternative to the classic condensation, oxidative cyclization strategies have emerged as powerful methods for quinoxaline synthesis. These methods often offer different substrate scopes and milder reaction conditions. An electrochemical approach, for example, utilizes an oxidation-induced intramolecular annulation of N-aryl enamines with TMSN₃. This method achieves the construction of two C-N bonds through a tandem azidation and cyclic amination, avoiding the need for transition metal catalysts or chemical oxidants. rsc.org

Another strategy involves the dehydrogenative coupling of 1,2-diaminobenzene with 1,2-diols, catalyzed by earth-abundant metals like manganese. acs.org This process generates hydrogen gas and water as the only byproducts, presenting an atom-economical and environmentally benign route to quinoxalines. acs.org The mechanism typically involves the initial dehydrogenation of the diol to form a 1,2-dicarbonyl intermediate, which then condenses with the diamine. acs.org

Furthermore, iodine-promoted oxidative strategies have been developed. One such method involves the reaction of α-amino acids, serving as aldehyde surrogates, which undergo oxidative decarboxylation and subsequent Pictet-Spengler type cyclization to form polycyclic quinoxaline derivatives. rsc.org Electrochemical synthesis has also been employed for the cyclization of aryl alkyl ketones with o-phenylenediamines, using electrons as a traceless reagent to avoid hazardous redox agents. thieme-connect.com

Targeted Synthesis of Halogenated Quinoxalines: Precision Strategies for 2-Chloro-6-fluoro-3-methylquinoxaline and Related Structures

The synthesis of specifically substituted quinoxalines like this compound requires precise control over the introduction of substituents. This involves either the regioselective halogenation of a pre-formed quinoxaline ring or the use of appropriately substituted precursors.

Methods for Regioselective Introduction of Chlorine and Fluorine Substituents

The regioselective synthesis of halogenated quinoxalines is crucial for tuning the electronic and steric properties of the molecule. An improved method for synthesizing 6-chloro-1H-quinoxalin-2-one has been reported, starting from p-chloroaniline. researchgate.net This multi-step process involves condensation, nitration, reduction, cyclization, and oxidation, demonstrating a controlled approach to achieving the desired substitution pattern. researchgate.net

The introduction of fluorine can be more challenging. In some cases, unexpected substitutions have been observed. For instance, attempts to work with fluorinated quinoxaline rings in a methanol (B129727) solution saturated with ammonia (B1221849) have led to the replacement of the fluorine atom with a methoxy (B1213986) group. nih.govresearchgate.net This highlights the reactivity of the halogenated quinoxaline system and the need for carefully chosen reaction conditions to achieve the desired halogenated product. The incorporation of fluorine or chlorine atoms onto the quinoxalineimide framework has been shown to downshift the frontier molecular orbital energy levels, a desirable property for n-channel organic semiconductors. rsc.org

Utilization of Fluorinated Synthons in Quinoxaline Construction

A common and effective strategy for producing fluorinated quinoxalines is to begin with a fluorinated building block, or synthon. For example, the synthesis of this compound would typically start with a fluorinated aniline (B41778) derivative, such as 4-fluoroaniline (B128567). This ensures the fluorine atom is correctly positioned in the final quinoxaline ring.

The synthesis of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide is achieved through a one-step annulation reaction of 4-fluoroaniline with 1,1,2-trichloro-2-nitroethene. researchgate.net This approach securely places the fluorine atom at the 6-position of the resulting quinoxaline ring system. Similarly, the synthesis of other fluorinated quinoxaline derivatives has been accomplished using fluorinated benzofuroxans, which are prepared from the corresponding fluoronitroanilines. nih.govresearchgate.net The use of fluorinated synthons is a key strategy in medicinal chemistry for the development of novel drug candidates, as fluorine can modulate physicochemical properties like lipophilicity and metabolic stability. nih.gov

Synthesis of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide and its Relevance

A highly relevant precursor for obtaining functionalized 6-fluoroquinoxaline (B159336) derivatives is 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. This polyfunctionalized compound is synthesized via an efficient one-step annulation reaction between 4-fluoroaniline and 1,1,2-trichloro-2-nitroethene. researchgate.net

This versatile starting material allows for selective modifications at both the chloronitrone and the amide units. For instance, the chloro group can be targeted in palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids to yield new 2-arylquinoxaline N-oxides. researchgate.net This demonstrates the utility of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide as a key intermediate for generating a library of uniquely substituted quinoxaline derivatives, which can then be further elaborated to target compounds like this compound. researchgate.net

Key Synthetic Intermediates and Starting Materials

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 4-fluoroaniline | Fluorinated starting material for building the quinoxaline ring. | researchgate.net |

| 1,1,2-trichloro-2-nitroethene | Reactant with 4-fluoroaniline to form the quinoxalinone N-oxide ring. | researchgate.net |

| 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide | A versatile, polyfunctionalized intermediate for further derivatization. | researchgate.net |

| p-chloroaniline | Starting material for the synthesis of 6-chloro-1H-quinoxalin-2-one. | researchgate.net |

Synthesis of this compound N-Oxides and Related Oxidized Forms

The synthesis of quinoxaline N-oxides and their 1,4-dioxide counterparts represents a significant area of research, primarily due to their potential as bioreductive prodrugs and their unique chemical reactivity. The oxidation of the quinoxaline core, particularly for derivatives like this compound, can be achieved through various methods, with the Beirut reaction being a prominent pathway.

The Beirut reaction involves the heterocyclization of benzofuroxans with β-dicarbonyl compounds. For fluorinated derivatives, the reaction of a fluorobenzofuroxan with an appropriate dicarbonyl compound can lead exclusively to one regioisomer of the corresponding quinoxaline 1,4-dioxide. nih.gov For instance, the synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides has been successfully demonstrated. nih.gov This approach could theoretically be adapted for the synthesis of the N-oxide of this compound by selecting the appropriate fluorinated benzofuroxan (B160326) and a β-dicarbonyl precursor that would yield the 2-chloro-3-methyl substitution pattern.

Another general strategy involves the direct oxidation of the quinoxaline ring system. While specific conditions for this compound are not detailed in the provided sources, general oxidation protocols for quinoxalines can employ reagents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. The regioselectivity of N-oxidation (formation of the 1-oxide, 4-oxide, or 1,4-dioxide) is influenced by the electronic nature of the substituents on the quinoxaline ring.

In syntheses involving substituted benzofuroxans, the electronic effects of the substituents play a crucial role in determining the ratio of the resulting 6- and 7-substituted quinoxaline 1,4-dioxide regioisomers. nih.gov For the synthesis of 6-halo-substituted quinoxaline 1,4-dioxides, nucleophilic substitution reactions on a precursor like 6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxide have been employed. nih.gov For example, treatment of these dihalogenated compounds with N-Boc-piperazine predominantly results in substitution at the 7-position. nih.gov This highlights the potential for post-synthesis modification of a pre-formed quinoxaline dioxide core to achieve the desired substitution pattern.

A study on the synthesis of 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxides demonstrated a two-step process involving the reaction of a 6-chloro- or 6,7-dichloro-quinoxaline 1,4-dioxide with N-Boc-piperazine, followed by deprotection. nih.gov The reaction conditions for the initial substitution are typically carried out in a solvent like THF with triethylamine (B128534) (TEA) at room temperature for 4-8 hours, yielding the Boc-protected intermediate in good yields (58-96%). nih.gov

| Precursor | Reagents/Conditions | Product | Yield (%) | Reference |

| 6,7-Dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides | N-Boc-piperazine, THF, TEA, r.t., 4–8 h | 7-(N-Boc-piperazin-1-yl)-6-halogeno-3-trifluoromethylquinoxaline 1,4-dioxides | 58-96 | nih.gov |

| 7-(N-Boc-piperazin-1-yl)-6-halogeno-3-trifluoromethylquinoxaline 1,4-dioxides | HCl/Et₂O, THF, r.t. | 7-(Piperazin-1-yl)-6-halogeno-3-trifluoromethylquinoxaline 1,4-dioxides | 42-91 | nih.gov |

Chemical Transformations and Derivatization of 2 Chloro 6 Fluoro 3 Methylquinoxaline

Nucleophilic Substitution Reactions at the Chlorine and Fluorine Centers

The quinoxaline (B1680401) ring system, particularly when substituted with halogens, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In 2-Chloro-6-fluoro-3-methylquinoxaline, both the chlorine atom at the 2-position and the fluorine atom at the 6-position are potential sites for nucleophilic attack. The electrophilicity of the quinoxaline core makes it amenable to reactions with various nucleophiles. rsc.org

The chlorine atom at the C-2 position is generally more reactive towards nucleophiles than the fluorine atom at the C-6 position. This is a common reactivity pattern observed in related heterocyclic systems. For instance, in 2,4-dichloroquinazoline, nucleophilic substitution occurs preferentially at the 4-position. nih.gov This selectivity is attributed to the electronic effects within the heterocyclic ring. In the case of 2-chloro-3-nitroquinoxaline, it has been observed that nucleophiles can selectively substitute the nitro group instead of the chlorine, a phenomenon explained by the π-bond index between the positions. researchgate.netcapes.gov.br

A variety of nucleophiles, including amines, can displace the chlorine atom. For example, reactions with primary and secondary amines lead to the formation of the corresponding 2-amino-6-fluoro-3-methylquinoxaline derivatives. Such reactions are often carried out in the presence of a base.

| Nucleophile | Product | Reaction Conditions |

| Primary Amines (e.g., aniline) | 2-Arylamino-6-fluoro-3-methylquinoxalines | Basic conditions |

| Secondary Amines (e.g., piperidine) | 2-Piperidinyl-6-fluoro-3-methylquinoxalines | - |

| Alkoxides (e.g., sodium methoxide) | 6-Fluoro-2-methoxy-3-methylquinoxaline | - |

| Thiolates (e.g., sodium thiophenoxide) | 6-Fluoro-3-methyl-2-(phenylthio)quinoxaline | - |

While the fluorine atom at the 6-position is generally less reactive, under more forcing conditions or with highly reactive nucleophiles, substitution at this position can also be achieved. The relative reactivity of the two halogen centers allows for sequential and selective functionalization, providing a pathway to di-substituted quinoxaline derivatives.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comkhanacademy.org In this compound, the benzene portion of the molecule can undergo EAS, although the presence of the electron-withdrawing quinoxaline ring and the halogen substituents can influence the reactivity and regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comyoutube.com The directing effects of the existing substituents (fluoro and the fused pyrazine (B50134) ring) will determine the position of the incoming electrophile. The fluorine atom is an ortho-, para-director, while the deactivating nature of the quinoxaline ring system will generally direct incoming electrophiles to the available positions on the benzene ring, though potentially under harsher conditions than for benzene itself. libretexts.org

For example, nitration (using a mixture of nitric acid and sulfuric acid) or halogenation (using a halogen in the presence of a Lewis acid catalyst) could introduce a nitro or a halogen group, respectively, onto the benzene ring. youtube.comlibretexts.org The precise location of substitution would depend on the interplay of the electronic effects of the substituents.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The halogen atoms on this compound serve as excellent handles for such transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide, can be employed to introduce aryl, heteroaryl, or vinyl groups at the 2- and/or 6-positions. organic-chemistry.org The differing reactivity of the C-Cl and C-F bonds can allow for selective cross-coupling. For instance, the C-Cl bond is typically more reactive in palladium-catalyzed couplings than the C-F bond, enabling selective substitution at the 2-position. researchgate.netstudfile.net By adjusting the reaction conditions, such as the catalyst, ligand, and base, it is possible to achieve mono- or di-arylation. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction provides a versatile method for introducing a wide range of primary and secondary amines at the 2-position of this compound. organic-chemistry.org This method is often preferred over classical nucleophilic substitution due to its broader substrate scope and milder reaction conditions. The use of specific ligands is crucial for the efficiency of the catalytic cycle. researchgate.net Selective amination at the more reactive C-Cl bond can be achieved in the presence of the C-F bond. nih.gov

| Reaction | Reactant | Catalyst/Ligand | Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Fluoro-3-methyl-2-arylquinoxaline |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Amino-6-fluoro-3-methylquinoxaline derivative |

Functionalization of the Methyl Group at Position 3

The methyl group at the 3-position of the quinoxaline ring offers another site for chemical modification. This can be achieved through various reactions, including:

Oxidation: The methyl group can be oxidized to an aldehyde (formyl) group or a carboxylic acid group using appropriate oxidizing agents. The resulting 2-chloro-6-fluoroquinoxaline-3-carbaldehyde or 2-chloro-6-fluoroquinoxaline-3-carboxylic acid can then serve as versatile intermediates for further transformations. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group onto a related quinoline (B57606) system. nih.gov

Halogenation: Radical halogenation of the methyl group, typically using N-bromosuccinimide (NBS) under photochemical conditions, can introduce a halogen atom, leading to the formation of a 3-(halomethyl) derivative. This halomethyl group is a reactive handle for subsequent nucleophilic substitution reactions.

Condensation Reactions: The methyl group can be activated by strong bases to form a carbanion, which can then participate in condensation reactions with aldehydes or ketones to form larger, more complex structures.

Transformations Involving the Quinoxaline Nitrogen Atoms

The nitrogen atoms within the quinoxaline ring can also be involved in chemical transformations.

N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting quinoxaline N-oxides can exhibit altered reactivity and may be used to direct further functionalization of the ring system. For example, N-oxidation of substituted quinoxalines has been shown to influence subsequent reactions. nih.gov

Quaternization: The nitrogen atoms can react with alkyl halides to form quaternary ammonium (B1175870) salts. This modification alters the electronic properties of the quinoxaline ring and can be used to modulate the biological activity of the molecule.

Derivatization for Enhanced Molecular Complexity and Diversity

The various chemical transformations described above can be used in combination to generate a diverse library of this compound derivatives with increased molecular complexity. By strategically applying nucleophilic substitution, cross-coupling reactions, and functionalization of the methyl group, a wide array of substituents can be introduced onto the quinoxaline scaffold. researchgate.net This approach is crucial for the exploration of structure-activity relationships in drug discovery and materials science. The derivatization process often involves multiple steps, where the product of one reaction becomes the starting material for the next, allowing for the systematic construction of complex molecules. copernicus.org

Advanced Spectroscopic and Structural Characterization of 2 Chloro 6 Fluoro 3 Methylquinoxaline and Its Derivatives

Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. For quinoxaline (B1680401) derivatives, ¹H, ¹³C, and ¹⁹F NMR spectra offer a detailed map of the chemical environment of each nucleus.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of quinoxaline derivatives, the chemical shifts of the protons are influenced by the electron-donating or withdrawing nature of the substituents on the aromatic rings. For instance, in 2-methylquinoxaline, the methyl protons typically appear as a singlet around 2.78 ppm. chemicalbook.com The aromatic protons resonate in the downfield region, generally between 7.5 and 8.8 ppm, with their multiplicity and coupling constants providing information about their relative positions on the quinoxaline ring system. chemicalbook.com The introduction of a fluorine atom, as in 7-fluoro-2-methylquinoline, will further influence the chemical shifts and introduce fluorine-proton coupling. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In 2-chloro-6-methylaniline, a related precursor, seven distinct carbon signals are observed, consistent with its molecular symmetry. researchgate.net For quinoxaline derivatives, the carbon atoms of the heterocyclic ring and the benzene (B151609) ring resonate at characteristic chemical shifts. The carbon attached to the chlorine atom is expected to be significantly deshielded, while the methyl carbon will appear in the upfield region.

¹⁹F NMR Spectroscopy: For fluorinated derivatives such as 2-Chloro-6-fluoro-3-methylquinoxaline, ¹⁹F NMR is crucial for confirming the position and chemical environment of the fluorine atom. The chemical shift of the fluorine nucleus is highly sensitive to its electronic surroundings. For example, in 4-chloro-2-fluoroaniline, the ¹⁹F NMR spectrum provides a distinct signal for the fluorine atom. beilstein-journals.org

A representative interactive data table summarizing typical NMR data for a related quinoxaline derivative is presented below.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.7 | Singlet | -CH₃ |

| ¹H | 7.5 - 8.1 | Multiplet | Aromatic Protons |

| ¹³C | ~20 | Quartet | -CH₃ |

| ¹³C | 125 - 155 | Singlet/Doublet | Aromatic Carbons |

| ¹⁹F | Varies | Singlet/Doublet | C-F |

Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a fingerprint unique to its structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of quinoxaline derivatives is characterized by several key absorption bands. The C-H stretching vibrations of the aromatic ring and the methyl group are typically observed in the 3100-2850 cm⁻¹ region. researchgate.net The C=N stretching vibration of the quinoxaline ring appears in the 1630-1500 cm⁻¹ range. The C-Cl stretching vibration is usually found in the lower frequency region, typically between 800 and 600 cm⁻¹. The presence of a C-F bond would introduce a strong absorption band in the 1300-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For quinoxaline derivatives, the symmetric breathing modes of the aromatic rings often give rise to strong Raman signals. In a study on a related compound, 2-chloro-6-methylaniline, the FT-Raman spectrum showed distinct peaks corresponding to C-H stretching, in-plane bending, and out-of-plane bending vibrations. researchgate.net The analysis of Raman spectra can be enhanced by computational methods like Density Functional Theory (DFT) to assign the observed vibrational modes accurately. nih.govnih.gov

A summary of characteristic vibrational frequencies for quinoxaline derivatives is provided in the interactive table below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Methyl C-H Stretch | 2950 - 2850 | IR, Raman |

| C=N Stretch | 1630 - 1500 | IR, Raman |

| C-F Stretch | 1300 - 1000 | IR |

| C-Cl Stretch | 800 - 600 | IR |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. Due to the presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, with a [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. docbrown.info

The fragmentation pattern provides structural information. Common fragmentation pathways for quinoxaline derivatives involve the loss of substituents and cleavage of the heterocyclic ring. For instance, the loss of a methyl radical (•CH₃) or a chlorine radical (•Cl) would result in significant fragment ions. The fragmentation of 2-chloro-2-methylpropane, for example, shows a very small molecular ion peak, indicating easy fragmentation. docbrown.info The fragmentation of 6-bromo-2-chloro-3-methylquinoxaline (B3039120) would show characteristic peaks corresponding to the loss of bromine and chlorine. uni.lu

An interactive table illustrating the expected major ions in the mass spectrum of this compound is shown below.

| m/z | Ion | Description |

| [M]⁺ | [C₉H₆ClFN₂]⁺ | Molecular Ion |

| [M+2]⁺ | [C₉H₆³⁷ClFN₂]⁺ | Isotopic peak due to ³⁷Cl |

| [M-15]⁺ | [C₈H₃ClFN₂]⁺ | Loss of a methyl radical |

| [M-35]⁺ | [C₉H₆FN₂]⁺ | Loss of a chlorine radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a compound in its solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Theoretical and Computational Chemistry Studies of 2 Chloro 6 Fluoro 3 Methylquinoxaline

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for understanding the electronic structure and predicting the reactivity of molecules. DFT calculations for quinoxaline (B1680401) derivatives typically involve the optimization of the molecular geometry to find the most stable conformation. From this optimized structure, a wealth of information can be derived.

Key parameters obtained from DFT studies include bond lengths, bond angles, and dihedral angles. For instance, in a study on a related compound, 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline, DFT calculations were used to determine these geometric parameters. nih.gov Similarly, for 2-Chloro-6-fluoro-3-methylquinoxaline, DFT would elucidate the precise spatial arrangement of its atoms.

Furthermore, DFT is employed to calculate the distribution of electronic charge within the molecule, often visualized through Mulliken charge distribution analysis. This analysis helps in identifying atoms with higher or lower electron density, which is crucial for understanding intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical outputs of DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MESP) maps are another valuable tool derived from DFT calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MESP would likely show negative potential around the nitrogen atoms and the fluorine atom, indicating their nucleophilic character, while regions near the chloro and methyl groups would exhibit different electrostatic characteristics.

Quantum Chemical Calculations of Molecular Properties and Reactivity Descriptors

Beyond the basic electronic structure, quantum chemical calculations provide a deeper understanding of various molecular properties and reactivity descriptors. These descriptors are quantitative measures that help in predicting the chemical behavior of a molecule.

Important reactivity descriptors that can be calculated include:

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system in equilibrium. It is related to the electronegativity of the molecule. researchgate.net

Chemical Hardness (η): This property quantifies the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Global Electrophilicity (ω): This index measures the ability of a molecule to accept electrons. researchgate.net

These descriptors are calculated from the energies of the HOMO and LUMO. For a series of quinoxalin-2(1H)-one derivatives, DFT calculations were used to determine these reactivity descriptors, showing how different substituents influence the electronic properties and reactivity of the quinoxaline core. researchgate.net

The following table illustrates the types of molecular properties and reactivity descriptors that can be obtained from quantum chemical calculations, with hypothetical values for illustrative purposes.

| Property | Descriptor | Hypothetical Value | Significance |

| Electronic Energy | Total Energy | -X Hartrees | Thermodynamic stability |

| Frontier Orbitals | HOMO Energy | -Y eV | Electron-donating ability |

| LUMO Energy | -Z eV | Electron-accepting ability | |

| HOMO-LUMO Gap | (Y-Z) eV | Chemical reactivity and kinetic stability | |

| Reactivity Descriptors | Chemical Potential (μ) | A eV | Electronegativity |

| Chemical Hardness (η) | B eV | Resistance to change in electron distribution | |

| Global Electrophilicity (ω) | C eV | Electron-accepting capability | |

| Physical Property | Dipole Moment | D Debye | Polarity and intermolecular interactions |

Predictive Modeling for Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) in Quinoxaline Systems

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in medicinal chemistry for designing and optimizing new drug candidates. These methods aim to establish a correlation between the chemical structure of a series of compounds and their biological activity.

In the context of quinoxaline derivatives, QSAR models have been developed to predict their activity against various biological targets. For example, 2D and 3D-QSAR models have been successfully used to predict the anti-tubercular activities of quinoxaline derivatives. nih.gov These models utilize molecular descriptors, which can be topological, electronic, or steric in nature, to build a mathematical relationship with the observed biological activity. Genetic algorithms and simulated annealing are often employed as variable selection methods to identify the most relevant descriptors for the model. nih.gov

For a compound like this compound, a QSAR study would involve synthesizing a series of analogues with variations at different positions of the quinoxaline ring. The biological activity of these compounds would then be measured, and a QSAR model would be developed to correlate the structural changes with the activity. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. A 3D-QSAR study on novel quinoxaline derivatives highlighted the importance of hydrophobic and steric groups for enhancing in vitro activity. nih.gov

The following table provides an example of the types of descriptors that might be used in a QSAR study of quinoxaline derivatives.

| Descriptor Type | Example Descriptors | Information Provided |

| Topological | Molecular Connectivity Indices, Wiener Index | Size, shape, and branching of the molecule |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | Distribution of electrons and electrostatic interactions |

| Steric | Molar Refractivity, van der Waals Volume | Spatial arrangement and bulkiness of substituents |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |

Reaction Mechanism Elucidation through Computational Approaches

For quinoxaline derivatives, computational methods can be used to study various reactions, such as nucleophilic substitution or cycloaddition reactions. For instance, the synthesis of novel quinoxaline derivatives often involves multiple steps, and understanding the mechanism of each step can lead to improved yields and selectivity. mdpi.com

A computational study on the redox reaction of quinoxalin-2(H)-one and its derivatives utilized DFT to calculate the electrode potentials and understand the effect of substituents on the redox process. researchgate.net The study found that both electron-donating and electron-accepting substituents can influence the HOMO-LUMO energy gap, thereby affecting the redox properties. researchgate.net Similarly, computational studies on this compound could predict its behavior in various chemical transformations. For example, the chlorine atom at the 2-position is a potential site for nucleophilic substitution, and computational modeling could help in predicting the feasibility and outcome of such reactions with different nucleophiles.

Applications in Advanced Organic Synthesis

2-Chloro-6-fluoro-3-methylquinoxaline as a Key Synthon for Diverse Chemical Structures

While specific studies on this compound are not extensively documented in publicly available research, the reactivity of its close analog, 2-chloro-3-methylquinoxaline (B189447), provides significant insight into its potential as a key synthon. The chlorine atom at the C2 position of the quinoxaline (B1680401) ring is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular architectures.

For instance, research on 2-chloro-3-methylquinoxaline has demonstrated its utility in synthesizing new Schiff bases. In these reactions, the chloro group is displaced by an ether linkage through reaction with hydroxy-substituted benzaldehydes or amino phenols. nih.gov This substitution creates a new platform for further chemical modification, such as the formation of Schiff bases by condensation with various substituted amines. nih.gov This versatility highlights the role of the 2-chloro-quinoxaline moiety as a foundational unit for building more complex molecules.

The general reactivity of 2-chloroquinoxalines with nucleophiles like substituted acetonitriles further underscores their importance as synthons. acs.org Such reactions pave the way for the synthesis of a variety of substituted quinoxaline derivatives, which are of interest for their potential biological activities and material properties. The presence of a fluorine atom at the 6-position in this compound is expected to influence the reactivity of the chloro group, potentially enhancing its susceptibility to nucleophilic attack due to the electron-withdrawing nature of fluorine.

The table below illustrates the types of diverse structures that can be potentially synthesized from this compound, based on the known reactions of its analogs.

| Reactant | Reagent | Product Type | Potential Application | Reference |

| 2-Chloro-3-methylquinoxaline | 4-Hydroxybenzaldehyde | 4-(2-Methylquinoxalin-3-yloxy)benzaldehyde | Intermediate for Schiff bases | nih.gov |

| 2-Chloro-3-methylquinoxaline | 4-Aminophenol | Intermediate for Schiff bases | Intermediate for antibacterial/antifungal agents | nih.gov |

| 2-Chloroquinoxaline | Substituted Acetonitriles | Substituted Quinoxaline Derivatives | Synthesis of polycyclic compounds | acs.org |

Role as a Precursor in the Synthesis of Complex Heterocyclic Compounds

The quinoxaline framework is a core component of many complex heterocyclic systems with significant biological and pharmaceutical properties. The reactivity of this compound makes it an excellent precursor for the synthesis of these more elaborate structures. The ability to functionalize the C2 position allows for the annulation of additional rings and the introduction of pharmacophoric groups.

Studies on related 2-chloroquinoline-3-carbaldehydes, which share the reactive chloro-substituted heterocyclic motif, demonstrate a wide range of synthetic transformations that lead to complex fused heterocyclic systems. These include the synthesis of pyrazolo[3,4-b]quinolines, which are of interest for their medicinal properties. nih.gov The Vilsmeier-Haack reaction, a common method for synthesizing chloro-formyl quinolines, provides a versatile starting point for building a variety of heterocyclic structures. researchgate.netresearchgate.net

Furthermore, the synthesis of piperazinyl quinoxalines from 2-chloro-3-methoxy quinoxaline highlights the potential for introducing heterocyclic substituents that are often found in biologically active molecules. nih.gov The reaction of 2-chloro-3-methylquinoxaline with piperazine (B1678402) derivatives would be a logical extension of this chemistry. The synthesis of spiro[thiadiazoline-quinoxaline] derivatives through 1,3-dipolar cycloaddition reactions of related quinoxaline-2-thiones also points to the broad scope of complex heterocycles accessible from quinoxaline precursors. nih.gov

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. For example, the synthesis of 6-chloro-7-fluoro quinoxalines from 6-chloro-7-fluoro-1,2-diaminobenzene has led to compounds with anti-HIV activity. nih.gov This suggests that complex heterocycles derived from this compound could have interesting biological profiles.

The following table summarizes the types of complex heterocyclic compounds that could be synthesized using this compound as a precursor, based on established synthetic routes for analogous compounds.

| Precursor | Reaction Type | Resulting Heterocyclic System | Potential Significance | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Cyclization with hydrazines | Pyrazolo[3,4-b]quinoline | Medicinal chemistry scaffold | nih.gov |

| 2-Chloro-3-methoxy quinoxaline | Nucleophilic substitution with piperazine | Piperazinyl quinoxaline | Biologically active motifs | nih.gov |

| 3-Methylquinoxaline-2-thione | 1,3-Dipolar cycloaddition | Spiro[thiadiazoline-quinoxaline] | Access to spirocyclic systems | nih.gov |

| 6-Chloro-7-fluoro-1,2-Diaminobenzene | Condensation with diketones | 6-Chloro-7-fluoro quinoxalines | Anti-HIV agents | nih.gov |

Development of Fluorescence Derivatization Reagents and Related Functional Materials

The quinoxaline ring system is recognized as a fluorophore, and its derivatives are widely explored for their fluorescent properties. nih.govnih.gov These compounds have applications as fluorescent probes, sensors, and components in optoelectronic devices. nih.govresearchgate.net The fluorescence characteristics of quinoxalines can be finely tuned by introducing various substituents onto the heterocyclic core, which alters the electronic transitions and, consequently, the emission wavelengths.

The synthesis of 2,3-distyrylquinoxaline and thieno[3,4-b]quinoxaline derivatives has shown that extending the conjugation of the quinoxaline system can lead to materials with interesting optical properties. nih.govresearchgate.net The reactive chloro group in this compound provides a handle to attach such conjugated systems, thereby creating novel fluorescent materials.

The inherent fluorescence of the quinoxaline moiety, combined with the ability to functionalize it, makes this compound a promising candidate for the development of new fluorescence derivatization reagents. These reagents could be used to label other molecules, enabling their detection and quantification in various analytical and biological applications.

The table below provides an overview of the fluorescence applications of quinoxaline derivatives, indicating the potential uses of materials derived from this compound.

| Quinoxaline Derivative Type | Application | Key Feature | Reference |

| 10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalines | Photobiologically active compounds | Characterized by UV/vis and fluorescence spectroscopy | nih.gov |

| 2,3-Distyrylquinoxalines | Chemosensors | Tunable absorption and emission wavelengths | nih.govresearchgate.net |

| Aminoquinoxalines | pH sensors | Dual colorimetric and fluorescent response | mdpi.com |

| General Quinoxaline Derivatives | Dyes, electron luminescent materials | Broad spectrum of applications in materials science | researchgate.net |

Explorations in Medicinal Chemistry and Biological Activity Research Mechanistic and Structure Activity Relationship Focus

Antimicrobial Activity Research Focus

Quinoxaline (B1680401) derivatives are recognized for their broad-spectrum antimicrobial properties, and 2-Chloro-6-fluoro-3-methylquinoxaline serves as a key intermediate in the synthesis of novel antimicrobial agents. nih.govmdpi.com

Antibacterial Activity: Structural Determinants and Mechanistic Considerations

The antibacterial action of quinoxaline derivatives is often attributed to their ability to interfere with bacterial DNA synthesis. youtube.comyoutube.com Specifically, compounds like quinoxaline 1,4-di-N-oxides act as bioreductive agents that, under hypoxic conditions, generate reactive oxygen species (ROS) and hydroxyl radicals. nih.gov This leads to oxidative damage to bacterial DNA and compromises the integrity of the cell wall and membrane, ultimately causing bacterial cell death. nih.gov The mechanism is similar to that of quinolone antibiotics, which inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and maintenance in bacteria. youtube.comyoutube.com

The structural features of quinoxaline derivatives significantly influence their antibacterial potency. For instance, the introduction of an ether linkage at the C-2 position of the quinoxaline ring, replacing the chlorine atom, and subsequent modifications to the attached benzene (B151609) ring can enhance lipophilicity. mdpi.com Increased lipophilicity is thought to facilitate the compound's passage through the bacterial cell wall, leading to greater efficacy. mdpi.com The presence of aromatic rings and methyl groups can also contribute to this increased lipophilicity and, consequently, to the antibacterial activity. mdpi.com

Antifungal Activity: Elucidating Modes of Action and Analogous Activity Profiles

Quinoxaline derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi, including various Candida species. acs.orgnih.gov The mode of action for many antifungal quinoxalines involves the disruption of the fungal cell membrane's permeability. youtube.com Azole antifungals, for example, inhibit cytochrome P450 enzymes responsible for the synthesis of ergosterol, a vital component of the fungal cell membrane. youtube.com This leads to a damaged and leaky cell membrane. youtube.com Another mechanism involves the inhibition of chitin (B13524) synthesis in the fungal cell wall. youtube.com

Structure-activity relationship (SAR) studies reveal that specific substitutions on the quinoxaline ring are crucial for antifungal potency. For instance, the hybridization of a triazole ring with the quinoxaline scaffold has been shown to produce compounds with promising antifungal effects. acs.org In one study, a quinoxaline-triazole derivative, compound 5d, exhibited potent activity against Candida glabrata and Candida krusei, even outperforming the standard drug fluconazole (B54011) against the latter. acs.org The stability provided by the bulky aromatic quinoxaline ring within the enzyme's active site is thought to contribute to this enhanced activity. acs.org Furthermore, some quinoxaline derivatives have shown synergistic effects with existing antifungal drugs like Amphotericin B. nih.gov

Anticancer and Antitumor Research Focus

The quinoxaline moiety is a key pharmacophore in the design of anticancer agents, with numerous derivatives exhibiting potent activity against a variety of tumor cell lines. researchgate.netmdpi.comnih.gov

Activity Against Various Tumor Cell Lines: Correlation with Structural Features

Quinoxaline derivatives have been evaluated against a wide range of human cancer cell lines, including those of the lung, stomach, colon, and liver, as well as leukemia and melanoma. mdpi.comnih.govnih.gov The cytotoxic effects of these compounds are closely linked to their structural characteristics.

SAR studies have provided valuable insights into the features that govern anticancer activity. Key points include:

Substitutions: The positions and nature of substituents on the quinoxaline ring are critical. Electron-donating groups, such as a methyl group, on the quinoxaline ring can enhance activity, while electron-withdrawing groups may have varied effects depending on their position. nih.gov For example, a chloro group at certain positions can improve activity. nih.gov

Hybrid Molecules: Incorporating the quinoxaline nucleus into hybrid molecules, for instance with a coumarin (B35378) scaffold, can potentiate anticancer activity. mdpi.com

Linkers: The type of linker joining the quinoxaline system to other moieties is important, with aliphatic linkers often showing more reactivity than hetero-atomic ones. mdpi.com

Ring Fusions: Fusing the quinoxaline system with other heterocyclic or aromatic rings can significantly impact its antitumor properties. mdpi.com

| Compound/Derivative Type | Cancer Cell Line(s) | Key Structural Features & SAR Insights | Observed Effect |

|---|---|---|---|

| Quinoxaline-Coumarin Hybrids | Melanoma (MALME-M) | Unsubstituted aromatic rings showed higher activity than substituted ones. A chloro substituent was more effective than bromo or methyl groups. mdpi.com | Growth inhibition mdpi.com |

| Methylquinoxaline-Thiourea Derivatives | Liver Cancer (HepG2) | The methylquinoxaline with a thiourea (B124793) derivative and a benzene ring was most potent. nih.gov | Potent activity nih.gov |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | Gastric Adenocarcinoma (MKN 45) | Fused heterocyclic system. | Markedly cytotoxic, more so than adriamycin and cis-platin in this cell line. nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | Lung (A549), Gastric (AGS), Liver (HepG2) | A chlorine substituent on the R3 position of the quinazoline (B50416) scaffold enhanced anti-proliferation activity. nih.gov | Inhibited cancer cell migration. nih.gov |

Investigation of Apoptosis Induction and Other Cellular Mechanisms

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis. nih.govnih.govnih.gov Studies have shown that these compounds can trigger programmed cell death in various cancer cell lines. nih.gov For example, certain aminoalcohol-based quinoxalines have been found to induce apoptosis in colorectal cancer cells by causing the externalization of phosphatidylserine (B164497) in the cell membrane. nih.gov

Furthermore, some quinoxaline derivatives have been reported to act as microtubule-interfering agents, which disrupts cell division and can lead to apoptosis. nih.gov The inhibition of specific enzymes, such as protein kinases, is another key mechanism. researchgate.net For instance, some quinoxalines function as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Other cellular targets include cAMP and cAMP-inhibited cGMP 3′,5′-cyclic phosphodiesterase 10A. mdpi.com

Antiviral and Anti-HIV Research Focus: Structural Features and Potency Enhancement

The versatility of the quinoxaline scaffold extends to antiviral applications, with a significant focus on the development of agents against the Human Immunodeficiency Virus (HIV). researchgate.netnih.govnih.gov Quinoxaline derivatives have shown high potency in inhibiting HIV reverse transcriptase (RT), a crucial enzyme for viral replication. nih.gov

The design of potent anti-HIV quinoxalines often involves a combination of ligand-based drug design, pharmacophore modeling, and molecular docking studies. nih.govnih.gov These approaches help in identifying the key structural features required for effective binding to the target enzyme. SAR studies have highlighted the importance of specific substitutions on the quinoxaline ring for enhancing anti-HIV activity. For example, the incorporation of hydrophobic, bulky, and electronegative groups can increase the potency of these compounds. nih.gov

Antitubercular Research Focus: Insights into Biological Targets and Molecular Design

Quinoxaline derivatives have been a focal point in the search for new antitubercular agents, driven by the urgent need for novel drugs to combat multidrug-resistant strains of Mycobacterium tuberculosis. Research has demonstrated that the quinoxaline core can be functionalized to yield compounds with significant antimycobacterial potency.

Derivatives of this compound have been synthesized and evaluated for their activity. For instance, a series of 1,2,4-triazolo[4,3-a]quinoxalines, derived from the parent chloroquinoxaline, showed promising results. The design strategy often involves replacing the chlorine atom at the C2 position with various nucleophiles to generate a library of analogs. These modifications are crucial for modulating the compound's lipophilicity and electronic properties, which in turn affect its ability to penetrate the mycobacterial cell wall and interact with its target.

The mechanism of action for many quinoxaline-based antitubercular agents is believed to involve the inhibition of essential mycobacterial enzymes. While the specific target of this compound itself is not definitively established, related quinoxaline compounds, particularly quinoxaline 1,4-dioxides, are known to act as bioreductive prodrugs. Upon reduction by bacterial enzymes, they generate reactive nitrogen species that can damage DNA and other vital cellular components. It is hypothesized that analogs derived from this compound may operate through similar pathways or by inhibiting other key enzymes involved in cell wall synthesis or energy metabolism.

Antiparasitic Research Focus (Antimalarial, Antitrichomonas, Anti-Amoebic)

The structural versatility of the quinoxaline nucleus has made it an attractive template for the development of antiparasitic agents. The introduction of a chlorine atom and a fluorine atom, as seen in this compound, can enhance the metabolic stability and cell permeability of the resulting compounds, which are desirable properties for antiparasitic drugs.

Antimalarial Activity: Research into quinoxaline derivatives has shown potential against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism often involves the inhibition of hemozoin formation, a critical detoxification process for the parasite. While direct studies on this compound are limited in publicly accessible literature, its role as a precursor for more complex quinoxaline analogs is significant. For example, hydrazine (B178648) derivatives of quinoxalines have been synthesized and tested, showing moderate to good antimalarial activity.

Antitrichomonal and Anti-Amoebic Activity: Similarly, quinoxaline derivatives have been evaluated against other protozoan parasites like Trichomonas vaginalis and Entamoeba histolytica. The mode of action is often linked to the inhibition of parasitic DNA synthesis or key metabolic enzymes. The electron-withdrawing nature of the fluoro and chloro substituents in this compound can influence the redox potential of the molecule, potentially enhancing its activity against these anaerobic or microaerophilic parasites.

Enzyme Inhibition Studies: Kinase Inhibition and Other Relevant Biological Targets

The quinoxaline ring system is a recognized "privileged scaffold" for designing kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The 2,3-disubstituted quinoxaline core can mimic the adenine (B156593) region of ATP, allowing it to bind to the ATP-binding site of kinases.

Beyond kinases, other enzyme systems are also targeted by quinoxaline derivatives. For example, their potential as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, has been investigated, suggesting applications in neurological disorders.

Immunomodulatory and Anti-inflammatory Activity: Uncovering Underlying Mechanisms

Chronic inflammation is a key component of many diseases, and agents that can modulate the immune response are of great therapeutic interest. Quinoxaline derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties.

The mechanism of action is often multifactorial. Studies on related compounds suggest that they can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This is often achieved by interfering with key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. Some quinoxaline derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain. The specific substitutions on the this compound scaffold are critical in fine-tuning this activity.

Pharmacological Potential in Neurodegenerative Disorders: Mechanistic Exploration

The blood-brain barrier permeability of some quinoxaline derivatives makes them attractive candidates for treating central nervous system disorders. In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, the focus has been on multi-target-directed ligands.

Quinoxaline-based compounds have been designed to simultaneously target several key pathological processes. For instance, they have been investigated as inhibitors of cholinesterases (improving cholinergic neurotransmission), MAO (modulating neurotransmitter levels), and β-secretase (BACE-1), an enzyme involved in the production of amyloid-beta plaques in Alzheimer's disease. Furthermore, their antioxidant properties and ability to chelate metal ions that contribute to oxidative stress are also considered important mechanistic aspects. The this compound moiety can be incorporated into more complex molecules designed to possess this polypharmacological profile.

Comprehensive Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. SAR studies are therefore crucial for optimizing their therapeutic potential. For analogs derived from this compound, several key SAR trends can be summarized:

The C2 Position: The chlorine atom is an excellent leaving group, making the C2 position the primary site for modification. Introducing different amine, ether, or thioether linkages at this position has a profound impact on activity. The nature of the side chain introduced dictates the interaction with the biological target and influences properties like solubility and cell permeability.

The C3 Position: The methyl group at the C3 position is important for activity in many cases. Its steric bulk and electronic contribution can affect the binding orientation of the molecule within the active site of an enzyme or receptor.

The C6 Position: The fluorine atom at the C6 position generally enhances biological activity. Its high electronegativity can alter the electronic distribution of the entire ring system, influencing pKa and binding interactions. Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of the compound.

The following table summarizes the general SAR for quinoxaline derivatives based on the parent scaffold of this compound.

| Position | Substituent | General Impact on Biological Activity |

| C2 | Varied (amines, ethers, thioethers, etc.) | Primary point of diversification. Nature of the substituent is critical for potency and selectivity against specific targets. |

| C3 | Methyl | Contributes to binding affinity; modifications can modulate selectivity. |

| C6 | Fluoro | Generally enhances potency and metabolic stability due to its electron-withdrawing nature and bond strength. |

| C7 | Varied | Substituents at this position can also modulate activity, often in conjunction with C6 modifications. |

These SAR studies are essential for the rational design of new, more potent, and selective quinoxaline-based therapeutic agents.

Q & A

Q. What are the common synthetic routes for 2-chloro-6-fluoro-3-methylquinoxaline, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization reactions of substituted o-phenylenediamine derivatives with α-keto acids or halogenated intermediates. For example, halogenated quinoxalines are often synthesized via nucleophilic substitution or Friedel-Crafts alkylation under controlled temperatures (70–100°C) . Solvent choice (e.g., DMF or THF) and catalysts (e.g., POCl₃ for chlorination) critically affect regioselectivity and purity. Yield optimization requires monitoring reaction time and stoichiometric ratios, as excess halogenating agents may lead to byproducts like dihalogenated analogs .

Q. What analytical techniques are essential for structural characterization of this compound?

Answer: Key techniques include:

- X-ray crystallography for confirming crystal structure and substituent positions .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify fluorine and chlorine substitution patterns and methyl group orientation .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- FTIR to identify functional groups (e.g., C-F stretching at ~1,100 cm⁻¹) .

Q. What are the typical applications of this compound in pharmacological research?

Answer: this compound is primarily used as a precursor in synthesizing tricyclic fluoroquinolone analogs with antimicrobial properties. Researchers screen derivatives against Gram-positive and Gram-negative bacterial strains (e.g., S. aureus, E. coli) via broth microdilution assays, reporting minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing halogenated byproducts?

Answer: Advanced strategies include:

- Design of Experiments (DOE) to assess interactions between temperature, solvent polarity, and catalyst concentration .

- Microwave-assisted synthesis to reduce reaction time and improve selectivity .

- In situ monitoring (e.g., HPLC or Raman spectroscopy) to detect intermediates and adjust conditions dynamically .

- Green chemistry approaches , such as ionic liquid solvents, to reduce waste .

Q. How should contradictory data in pharmacological studies (e.g., variable MIC values) be addressed?

Answer: Contradictions may arise from:

- Strain-specific resistance mechanisms (e.g., efflux pumps). Validate results using standardized CLSI protocols and multiple bacterial strains .

- Compound purity : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .

- Structure-Activity Relationship (SAR) studies to isolate the impact of the methyl and halogen substituents .

Q. What advanced methods resolve challenges in purity assessment and quantification?

Answer:

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

Q. What methodologies are used to study the compound’s reactivity under varying pH or solvent conditions?

Answer:

Q. How can researchers investigate the compound’s thermodynamic properties (e.g., solubility, stability)?

Answer:

Q. What strategies address challenges in scaling up synthesis for preclinical studies?

Answer:

- Flow chemistry systems to enhance reproducibility and heat management .

- Quality by Design (QbD) frameworks to identify critical process parameters (CPPs) .

- Design of continuous crystallization units to control particle size distribution .

Theoretical and Methodological Considerations

Q. How do electronic effects of the chloro-fluoro-methyl substituents influence reactivity?

Answer: The electron-withdrawing Cl and F groups reduce electron density at the quinoxaline core, directing electrophilic substitution to the 5- and 8-positions. The methyl group’s inductive effect slightly enhances π-electron density at adjacent carbons, affecting regioselectivity in cross-coupling reactions .

Q. What frameworks guide mechanistic studies of halogenated quinoxaline derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.